molecular formula C17H18FN3O B6241728 N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide CAS No. 2411249-53-9

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide

Cat. No. B6241728
M. Wt: 299.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide (N-DMPF-EBN) is an organic compound composed of nitrogen, hydrogen, carbon, and fluorine. It is a derivative of pyrazole, a nitrogen-containing heterocyclic compound, and has a wide range of applications in the field of medicinal chemistry. N-DMPF-EBN has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been thoroughly investigated.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromo-3-fluoroacetophenone to form an intermediate, which is then reacted with 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine to form the final product.

Starting Materials
3,5-dimethyl-1H-pyrazole, 4-bromo-3-fluoroacetophenone, 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine, but-2-ynoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), diethyl ether, dichloromethane, ethyl acetate, methanol, triethylamine (TEA)

Reaction
Step 1: Synthesis of 4-(3-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-bromoacetophenone by reacting 3,5-dimethyl-1H-pyrazole with 4-bromo-3-fluoroacetophenone in the presence of DCC and DMAP in dichloromethane., Step 2: Synthesis of 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine by reacting 4-(3-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-3-bromoacetophenone with 1-(2-aminoethyl)-4-(3-fluorophenyl)piperazine in the presence of TEA in methanol., Step 3: Synthesis of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide by reacting 1-(2-bromoethyl)-4-(3-fluorophenyl)piperazine with but-2-ynoic acid in the presence of DCC and DMAP in dichloromethane/ethyl acetate and subsequent purification using diethyl ether.

Mechanism Of Action

The exact mechanism of action of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes, leading to changes in their activity, which in turn has an effect on the body. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been shown to interact with certain proteins involved in cell proliferation, making it a potential target for anticancer drugs.

Biochemical And Physiological Effects

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism, as well as modulate the activity of certain proteins involved in cell proliferation. In addition, it has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.

Advantages And Limitations For Lab Experiments

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its synthesis can be carried out in a two-step process using a Suzuki-Miyaura coupling reaction. In addition, it has been found to possess a range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide is not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has a wide range of potential applications in the field of medicinal chemistry. In the future, further research should be conducted to investigate its mechanism of action in more detail. This could lead to the development of more effective therapeutic agents based on N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide. In addition, further studies should be conducted to explore its potential use as an inhibitor of cytochrome P450 enzymes and as a modulator of cell proliferation. Finally, its potential use as an antimicrobial and anticancer agent should also be further investigated.

Scientific Research Applications

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to possess anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new therapeutic agents. In addition, N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide has been shown to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. This makes it a useful tool for studying the effects of drugs on the body.

properties

CAS RN

2411249-53-9

Product Name

N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}but-2-ynamide

Molecular Formula

C17H18FN3O

Molecular Weight

299.3

Purity

95

Origin of Product

United States

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